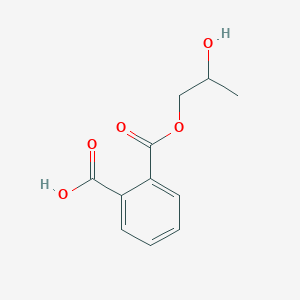![molecular formula C22H27ClN4O3 B13840373 (2R)-2,6-diamino-N-[2-[4-chloro-N-methyl-2-(2,3,4,5,6-pentadeuteriobenzoyl)anilino]-2-oxoethyl]hexanamide](/img/structure/B13840373.png)
(2R)-2,6-diamino-N-[2-[4-chloro-N-methyl-2-(2,3,4,5,6-pentadeuteriobenzoyl)anilino]-2-oxoethyl]hexanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (2R)-2,6-diamino-N-[2-[4-chloro-N-methyl-2-(2,3,4,5,6-pentadeuteriobenzoyl)anilino]-2-oxoethyl]hexanamide is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure characterized by the presence of multiple functional groups, including amino, chloro, and deuterated benzoyl groups. The presence of deuterium atoms in the benzoyl group enhances the compound’s stability and alters its chemical properties, making it a subject of interest in research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2,6-diamino-N-[2-[4-chloro-N-methyl-2-(2,3,4,5,6-pentadeuteriobenzoyl)anilino]-2-oxoethyl]hexanamide involves several steps, starting from readily available precursors. The key steps include:
Formation of the Deuterated Benzoyl Group: The deuterated benzoyl group can be synthesized by substituting hydrogen atoms in benzoyl chloride with deuterium using a deuterium exchange reaction.
Coupling Reaction: The deuterated benzoyl chloride is then coupled with 4-chloro-N-methylaniline in the presence of a base such as triethylamine to form the intermediate compound.
Amidation: The intermediate is then reacted with (2R)-2,6-diaminohexanoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure, particularly the deuterated benzoyl group, makes it valuable in studying reaction mechanisms and kinetics.
Biology
In biological research, the compound can be used to study enzyme interactions and protein binding due to its multiple functional groups. The deuterium atoms can also be used in isotope labeling studies to track metabolic pathways.
Medicine
In medicine, the compound’s potential as a drug candidate can be explored. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in areas like cancer research or antimicrobial therapy.
Industry
Industrially, the compound can be used in the development of new materials with enhanced stability and performance. The presence of deuterium can improve the thermal and chemical stability of materials, making them suitable for high-performance applications.
Mecanismo De Acción
The mechanism of action of (2R)-2,6-diamino-N-[2-[4-chloro-N-methyl-2-(2,3,4,5,6-pentadeuteriobenzoyl)anilino]-2-oxoethyl]hexanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The deuterated benzoyl group can enhance binding affinity and selectivity, leading to more potent biological effects. The exact pathways involved would depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
(2R)-2,6-diamino-N-[2-[4-chloro-N-methyl-2-benzoylanilino]-2-oxoethyl]hexanamide: Similar structure but without deuterium atoms.
(2R)-2,6-diamino-N-[2-[4-chloro-N-methyl-2-(2,3,4,5,6-pentafluorobenzoyl)anilino]-2-oxoethyl]hexanamide: Similar structure but with fluorine atoms instead of deuterium.
Uniqueness
The presence of deuterium atoms in (2R)-2,6-diamino-N-[2-[4-chloro-N-methyl-2-(2,3,4,5,6-pentadeuteriobenzoyl)anilino]-2-oxoethyl]hexanamide makes it unique. Deuterium enhances the stability of the compound and can alter its chemical and biological properties, making it more effective in certain applications compared to its non-deuterated counterparts.
Propiedades
Fórmula molecular |
C22H27ClN4O3 |
|---|---|
Peso molecular |
436.0 g/mol |
Nombre IUPAC |
(2R)-2,6-diamino-N-[2-[4-chloro-N-methyl-2-(2,3,4,5,6-pentadeuteriobenzoyl)anilino]-2-oxoethyl]hexanamide |
InChI |
InChI=1S/C22H27ClN4O3/c1-27(20(28)14-26-22(30)18(25)9-5-6-12-24)19-11-10-16(23)13-17(19)21(29)15-7-3-2-4-8-15/h2-4,7-8,10-11,13,18H,5-6,9,12,14,24-25H2,1H3,(H,26,30)/t18-/m1/s1/i2D,3D,4D,7D,8D |
Clave InChI |
LTKOVYBBGBGKTA-QKJRLMNYSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)C2=C(C=CC(=C2)Cl)N(C)C(=O)CNC(=O)[C@@H](CCCCN)N)[2H])[2H] |
SMILES canónico |
CN(C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2)C(=O)CNC(=O)C(CCCCN)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


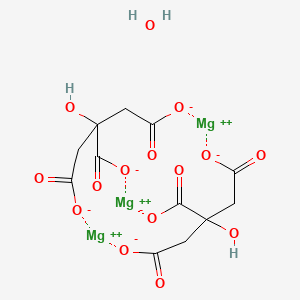
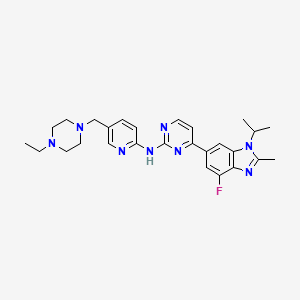

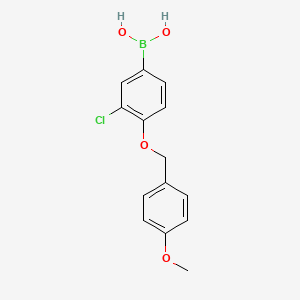
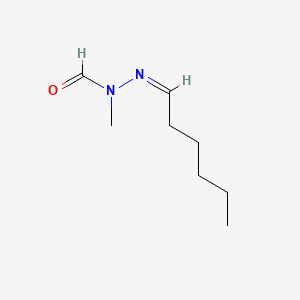
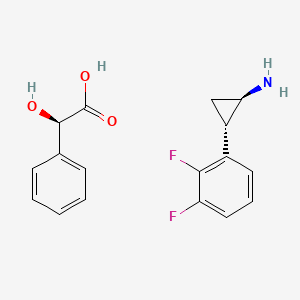
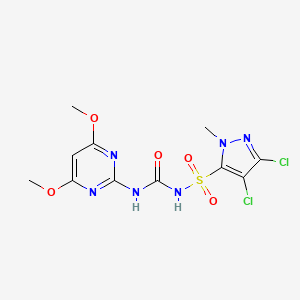
![N-[3-[Acetyl[4-(3-pyridinyl)-2-pyrimidinyl]amino]-4-methylphenyl]-4-[(4-methyl-1-piperazinyl)methyl]benzamide](/img/structure/B13840349.png)
![copper;benzylsulfanyl-[(Z)-1-pyridin-2-ylethylidenehydrazinylidene]-sulfidoazanium;chloride](/img/structure/B13840354.png)

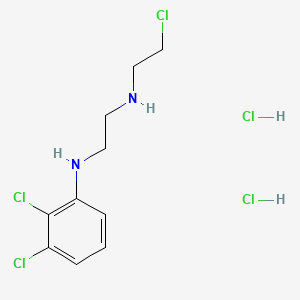
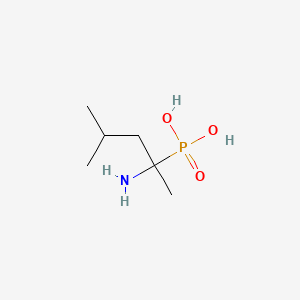
![4-(3,3'-dioxo-3H,3'H-spiro[furan-2,1'-isobenzofuran]-4-yl)benzonitrile](/img/structure/B13840362.png)
